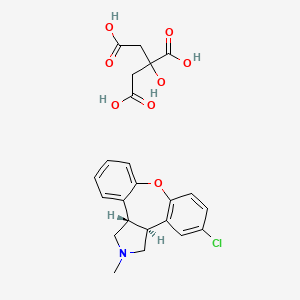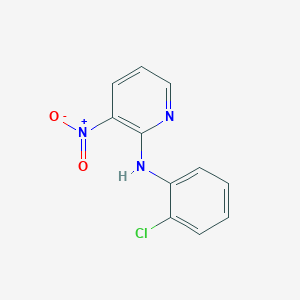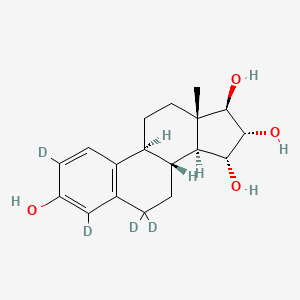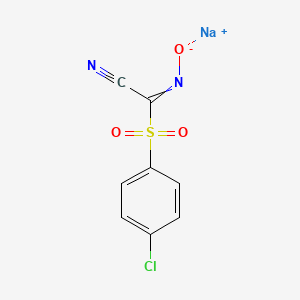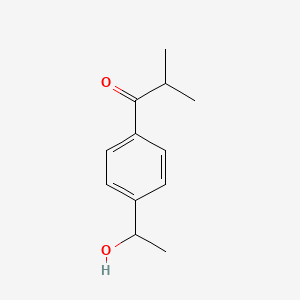
21-Dehydro-11-deoxy Prednisolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Dehydro-11-deoxy Prednisolone is a derivative of Prednisolone, a well-known glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is often studied as an impurity of Prednisolone and has applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro-11-deoxy Prednisolone typically involves the chemical transformation of Prednisolone. One common method includes the use of microbial transformation, where specific bacteria such as Corynebacterium simplex are employed to promote hydrolysis and other chemical modifications .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with diosgenin, a steroid sapogenin. The process involves a combination of chemical and biotechnological steps, including hydroxylation and dehydrogenation, to achieve the desired molecular structure .
Analyse Des Réactions Chimiques
Types of Reactions: 21-Dehydro-11-deoxy Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride (SOCl₂) or alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of this compound .
Applications De Recherche Scientifique
21-Dehydro-11-deoxy Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for the analysis of Prednisolone impurities.
Biology: Studied for its effects on cellular processes and as a tool for understanding glucocorticoid receptor interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound for developing new anti-inflammatory drugs.
Industry: Utilized in the production of corticosteroid drugs and in quality control processes.
Mécanisme D'action
The mechanism of action of 21-Dehydro-11-deoxy Prednisolone involves its interaction with the glucocorticoid receptor. Upon binding to the receptor, it mediates changes in gene expression that lead to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
11-Deoxycorticosterone: A precursor to aldosterone with mineralocorticoid activity.
11-Deoxycortisol: An intermediate in cortisol biosynthesis with limited biological activity.
Uniqueness: 21-Dehydro-11-deoxy Prednisolone is unique due to its specific structural modifications, which differentiate it from other corticosteroids. These modifications influence its binding affinity to the glucocorticoid receptor and its overall pharmacological profile.
Propriétés
Formule moléculaire |
C21H26O4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C21H26O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5,8,11-12,15-17,25H,3-4,6-7,9-10H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 |
Clé InChI |
SRDDRGYTLLHZFP-OBQKJFGGSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


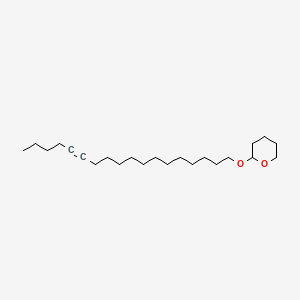
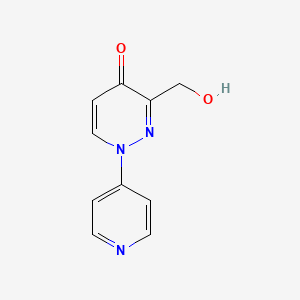
![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)
![4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)

![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)
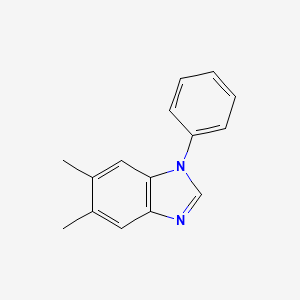
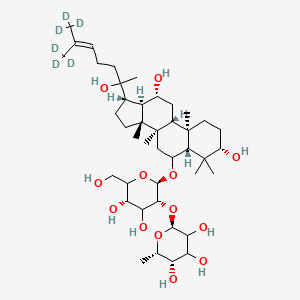
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)
